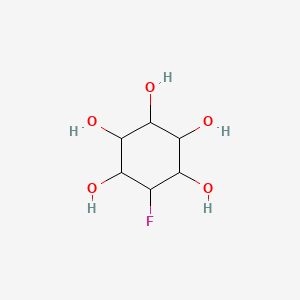
4-Fluoro-4-deoxy-epiinositol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-Inositol (3-F-Ins) is a fluorinated derivative of inositol, a naturally occurring polyol found in various biological systems Inositol plays a crucial role in cellular processes, including signal transduction, osmoregulation, and membrane formation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-Inositol typically involves the selective fluorination of inositol. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in a solvent such as dichloromethane, at low temperatures to prevent side reactions. The reaction proceeds as follows:
- Inositol is dissolved in dichloromethane.
- DAST is added dropwise to the solution while maintaining the temperature below 0°C.
- The reaction mixture is stirred for several hours until the fluorination is complete.
- The product is purified using column chromatography to obtain pure 3-Fluoro-Inositol.
Industrial Production Methods
Industrial production of 3-Fluoro-Inositol may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, alternative fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed to achieve selective fluorination on a larger scale.
化学反应分析
Types of Reactions
3-Fluoro-Inositol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups of 3-Fluoro-Inositol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the fluorinated inositol to its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of fluorinated ketones or aldehydes.
Reduction: Formation of fluorinated alcohols.
Substitution: Formation of various fluorinated derivatives depending on the nucleophile used.
科学研究应用
3-Fluoro-Inositol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.
Biology: Studied for its role in cellular signaling pathways and its potential as a probe for inositol-related processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of inositol phosphate metabolism.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of fluorinated polymers.
作用机制
The mechanism of action of 3-Fluoro-Inositol involves its interaction with various molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors involved in inositol metabolism. This can lead to altered signal transduction and cellular responses. Additionally, 3-Fluoro-Inositol can act as a competitive inhibitor for enzymes that recognize inositol, thereby modulating their activity.
相似化合物的比较
Similar Compounds
Inositol: The parent compound, widely studied for its role in cellular processes.
2-Fluoro-Inositol: Another fluorinated derivative with the fluorine atom at the second position.
4-Fluoro-Inositol: Fluorinated at the fourth position, with distinct chemical properties.
Uniqueness of 3-Fluoro-Inositol
3-Fluoro-Inositol is unique due to the specific positioning of the fluorine atom, which can lead to different biological activities and chemical reactivity compared to other fluorinated inositol derivatives. Its unique properties make it a valuable tool for probing inositol-related pathways and developing new therapeutic agents.
属性
IUPAC Name |
6-fluorocyclohexane-1,2,3,4,5-pentol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTJJYSBSOKEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)F)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
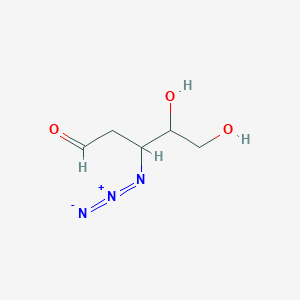
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde](/img/structure/B15124658.png)

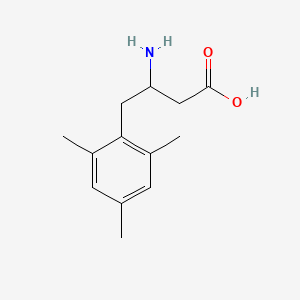
![N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15124676.png)
![2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15124693.png)
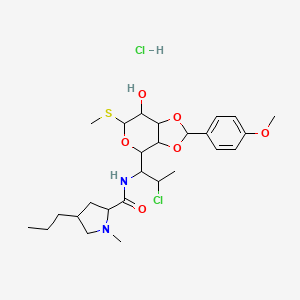
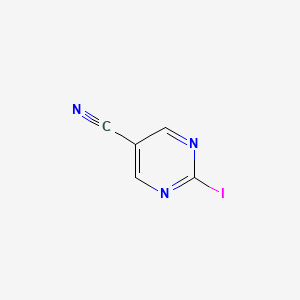
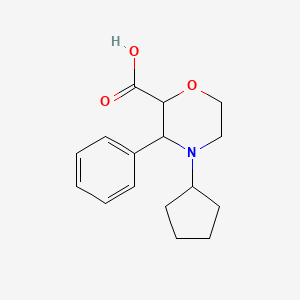

![(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124727.png)
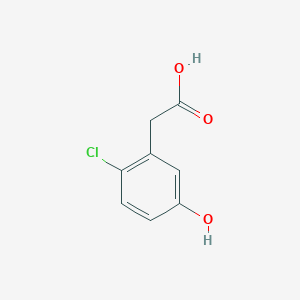
![[5-Acetamido-3-acetyloxy-6-phenylmethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15124743.png)
![[3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B15124745.png)
